Bis(agmatine)oxalamide

Beschreibung

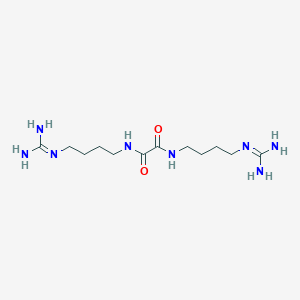

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N'-bis[4-(diaminomethylideneamino)butyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N8O2/c13-11(14)19-7-3-1-5-17-9(21)10(22)18-6-2-4-8-20-12(15)16/h1-8H2,(H,17,21)(H,18,22)(H4,13,14,19)(H4,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNNDZUYUVWDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CNC(=O)C(=O)NCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164769 | |

| Record name | Bis(agmatine)oxalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151368-32-0 | |

| Record name | Bis(agmatine)oxalamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151368320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(agmatine)oxalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery, Isolation, and Advanced Characterization Methodologies

Historical Context of Initial Isolation and Identification Efforts

Bis(agmatine)oxalamide, structurally identified as N,N'-bis(4-guanidinobutyl)oxalamide, was first reported in 1993 by Quistad, Lam, and Casida. nih.govpnas.orgplos.orgpnas.org It was isolated from the venom of the primitive hunting spider, Plectreurys tristis. nih.govresearchgate.netchem-soc.sinih.gov This discovery was significant as it introduced a novel structural class of compounds in spider venom, distinct from the more commonly studied acylpolyamines. researchgate.net

Initial investigations revealed that bis(agmatine)oxalamide is a major component of P. tristis venom, present at a concentration of approximately 8 micrograms per microliter. nih.govresearchgate.net Despite being the predominant low-molecular-mass compound in the molecular weight region typically occupied by insecticidal acylpolyamines, early studies found that bis(agmatine)oxalamide did not exhibit insecticidal or fungicidal activity in the systems tested. nih.govnih.gov This suggested a unique and, at the time, unknown biological function. nih.govchem-soc.si The compound consists of two agmatine (B1664431) units linked by an oxalamide group. Its identification was part of a broader effort to characterize the diverse and complex chemical makeup of spider venoms, which are rich sources of peptides, proteins, and other organic molecules. nih.govnih.govresearchgate.netresearchgate.net

Chromatographic Purification Techniques for Venom Components

The purification of specific molecules from crude spider venom is a critical step that relies on multi-step chromatographic strategies to handle the mixture's complexity. uzh.ch These methods separate components based on physical and chemical properties such as size, charge, and polarity.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for the fine separation and purification of venom components, including low-molecular-mass toxins like bis(agmatine)oxalamide. nih.govcreative-proteomics.com RP-HPLC separates molecules based on their hydrophobicity. creative-proteomics.com

In a typical venom fractionation workflow, HPLC is often used as a final "polishing" step after initial separation by other methods like size-exclusion chromatography. mdpi.comresearchgate.netnih.gov For the purification of toxins from Plectreurys venom, a multi-step HPLC process is employed. plos.org After an initial separation, fractions are re-fractionated on analytical or semi-preparative RP-HPLC columns (e.g., C18 columns) using different solvent systems to achieve high purity. plos.org The use of orthogonal separation strategies, such as employing different chromatographic methods or conditions, is crucial for resolving complex mixtures and unambiguously identifying individual components. uzh.ch

| Parameter | Description | Common Values/Settings |

|---|---|---|

| Column | The stationary phase where separation occurs. | Vydac C18 (semi-preparative or analytical) plos.org |

| Mobile Phase A | The primary, weaker solvent, typically aqueous. | 0.1% Trifluoroacetic Acid (TFA) in water plos.orgresearchgate.net |

| Mobile Phase B | The stronger, organic solvent used for elution. | Acetonitrile (ACN) containing 0.1% TFA plos.orgresearchgate.net |

| Gradient | The programmed change in mobile phase composition. | Linear gradient, e.g., 0% to 60% ACN over 60 minutes plos.org |

| Flow Rate | The speed at which the mobile phase moves through the column. | ~4.7 mL/min (semi-preparative); ~1.0 mL/min (analytical) plos.org |

| Detection | Method for observing eluted components. | UV absorbance at 214 nm and 280 nm mdpi.com |

Size Exclusion Chromatography (SEC), also known as gel filtration, is a low-resolution technique that serves as an effective initial step in venom fractionation. creative-proteomics.comnih.gov It separates molecules based on their hydrodynamic volume, or size. creative-proteomics.com Larger molecules elute first, as they are excluded from the pores of the chromatography medium, while smaller molecules enter the pores and have a longer path, eluting later. nih.gov

This method is ideal for the initial cleanup of crude venom, separating high-molecular-mass proteins from smaller peptides and low-molecular-mass compounds like bis(agmatine)oxalamide. researchgate.netnih.gov For instance, crude Plectreurys venom is often first fractionated on a Sephadex G-50 or similar column. plos.org This separates the venom into major peaks, with peptide toxins and other small molecules collected in later fractions for further purification by methods like RP-HPLC. plos.orgnih.gov

Spectroscopic Characterization Techniques for Structural Elucidation

Following purification, the precise chemical structure of a compound is determined using a combination of advanced spectroscopic techniques.

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of venom components. researchgate.net For the initial identification of bis(agmatine)oxalamide, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized. nih.govvenoms.ch This technique provided the molecular mass, a critical piece of data for the initial characterization. nih.gov

Modern venomics studies employ more advanced and sensitive techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). pnas.orguzh.chelsevier.es Tandem MS allows for the fragmentation of a selected parent ion, and the resulting fragment ions provide detailed structural information. tandfonline.comnih.govwaters.com This is particularly useful for analyzing low-molecular-mass toxins within a complex mixture, sometimes even without complete purification. pnas.org For example, collisionally induced fragmentation of a terminal agmatine moiety produces a characteristic fragment ion, which aids in identifying compounds containing this structural unit. pnas.orgpnas.org Comprehensive proteomic and transcriptomic analyses of P. tristis venom have utilized high-resolution Orbitrap mass spectrometry to identify a wide range of components, confirming the presence of bis(agmatine)oxalamide alongside numerous peptide toxins. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of novel compounds. researchgate.net The initial 1993 study that identified bis(agmatine)oxalamide relied on magnetic resonance spectroscopy to determine its unique structure. nih.gov Modern approaches utilize a suite of 1D and 2D NMR experiments, which can reveal the entire molecular architecture. pnas.orgpnas.orgnih.gov

Direct NMR analysis of crude venom can rapidly provide a snapshot of its small-molecule composition in a non-destructive manner. pnas.orgpnas.org For a complete structural assignment of a purified compound like bis(agmatine)oxalamide, the following experiments are typically conducted:

1D ¹H NMR: Identifies the different types of protons and their relative numbers. pnas.org

1D ¹³C NMR: Identifies the different types of carbon atoms in the molecule. nih.gov

2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to piece together molecular fragments. pnas.orgpnas.org

2D HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. pnas.orgpnas.org

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for connecting the different molecular fragments to reveal the complete carbon skeleton. pnas.orgpnas.orgnih.gov

Through the combined interpretation of these spectra, researchers can definitively assign the structure of N,N'-bis(4-guanidinobutyl)oxalamide. researchgate.net

| NMR Experiment | Information Provided | Relevance to Bis(agmatine)oxalamide Structure |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons. | Identifies protons on the butyl chains and near the amide and guanidinium (B1211019) groups. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Confirms the number and type of carbons, including the carbonyl carbon of the oxalamide linker. |

| COSY | ¹H-¹H spin-spin coupling correlations. | Establishes the connectivity of protons within each agmatine unit. |

| HSQC/HMQC | Direct ¹H-¹³C correlations. | Assigns each proton to its directly attached carbon atom. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Crucially links the agmatine units to the oxalamide carbonyl carbons, confirming the overall structure. |

Chemical Synthesis and Structural Analogue Development

Methodologies for Total Chemical Synthesis of Bis(agmatine)oxalamide

The total chemical synthesis of Bis(agmatine)oxalamide, also known as N,N'-bis(4-guanidinobutyl)oxalamide, involves a convergent synthesis strategy. This approach focuses on the preparation of the key precursor, agmatine (B1664431), followed by its coupling with an oxalamide-forming reagent.

A primary route for synthesizing agmatine is through the enzymatic or chemical decarboxylation of L-arginine. Following the synthesis of agmatine, the formation of the central oxalamide core is typically achieved through one of two main pathways:

Reaction with Oxalyl Chloride: This method involves the direct reaction of agmatine with oxalyl chloride. orgsyn.orgresearchgate.netresearchgate.net The high reactivity of oxalyl chloride allows for a rapid reaction with the primary amine groups of two agmatine molecules, leading to the formation of the stable oxalamide bond. This reaction is typically carried out in an inert solvent and in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction with Diethyl Oxalate (B1200264): An alternative and often milder approach involves the reaction of agmatine with diethyl oxalate. stackexchange.comechemi.comdoubtnut.com This reaction proceeds through a nucleophilic acyl substitution mechanism, where the primary amine of agmatine attacks the carbonyl carbon of the diethyl oxalate. The reaction is typically performed at elevated temperatures and may require the removal of the ethanol (B145695) byproduct to drive the reaction to completion. This method is advantageous due to the lower reactivity and easier handling of diethyl oxalate compared to oxalyl chloride.

Following the coupling reaction, standard purification techniques such as recrystallization or column chromatography are employed to isolate and purify the Bis(agmatine)oxalamide product.

Table 1: Comparison of Synthetic Methods for Bis(agmatine)oxalamide

| Feature | Reaction with Oxalyl Chloride | Reaction with Diethyl Oxalate |

| Reagent | Oxalyl Chloride | Diethyl Oxalate |

| Reactivity | High | Moderate |

| Reaction Conditions | Typically low temperature, inert atmosphere | Elevated temperature |

| Byproducts | HCl | Ethanol |

| Advantages | Faster reaction rates | Milder conditions, easier handling of reagent |

| Disadvantages | Highly reactive and corrosive reagent | Slower reaction rates, may require byproduct removal |

Synthesis and Characterization of Structural Analogs and Derivatives of Oxalamide-Containing Compounds

To investigate the structure-activity relationship and optimize the pharmacological properties of Bis(agmatine)oxalamide, various structural analogs and derivatives have been synthesized. These modifications primarily focus on three key areas of the molecule: the guanidino groups, the aliphatic linker, and the central oxalamide core.

Modifications of the Guanidino Groups: Analogs have been synthesized where the guanidino groups are replaced with other cationic moieties, such as amidines or other basic functional groups. acs.org The rationale behind these modifications is to explore the influence of the charge distribution and hydrogen bonding capacity of the terminal groups on biological activity.

Alterations to the Aliphatic Linker: The length and flexibility of the four-carbon aliphatic chain (the butyl group) are critical for the spatial orientation of the terminal guanidino groups. Analogs with varying linker lengths, from shorter (e.g., ethyl, propyl) to longer (e.g., pentyl, hexyl) chains, have been synthesized to probe the optimal distance between the cationic centers for target interaction. researchgate.net

The synthesized analogs are rigorously characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the connectivity of atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O and N-H stretching vibrations of the oxalamide core.

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the synthesized compounds.

Structure-Activity Relationship (SAR) Investigations of Bis(agmatine)oxalamide and Related Oxalamides

While specific SAR studies on Bis(agmatine)oxalamide are not extensively reported in the public domain, valuable insights can be drawn from investigations of structurally related bis-guanidinium and bis-amidine compounds. nih.govnih.govmdpi.com These studies provide a framework for understanding the key structural features that govern the biological activity of this class of molecules.

Key SAR Findings from Related Compounds:

Importance of the Cationic Head Groups: The presence of two terminal cationic groups (guanidinium or amidinium) is a recurring feature in many biologically active compounds of this type. These groups are thought to play a crucial role in binding to negatively charged pockets in biological targets through electrostatic interactions and hydrogen bonding. researchgate.net

Influence of the Linker Length: The distance between the two cationic centers, dictated by the length of the linker, is a critical determinant of activity. Studies on bis-amidine and bis-guanidine compounds have shown that there is often an optimal linker length for maximal potency, with both shorter and longer linkers leading to decreased activity. acs.orgresearchgate.net This suggests that the spatial arrangement of the cationic groups must be complementary to the binding site on the target molecule.

Role of Linker Rigidity and Composition: The flexibility and chemical nature of the linker also influence the pharmacological profile. More rigid linkers can pre-organize the molecule into a conformation that is favorable for binding, potentially increasing affinity. The introduction of heteroatoms or different functional groups within the linker can affect properties such as solubility and metabolic stability.

Based on these principles, it can be hypothesized that the biological activity of Bis(agmatine)oxalamide is highly dependent on the precise geometry conferred by the oxalamide linker and the four-carbon chains, which position the terminal guanidinium (B1211019) groups at an optimal distance for target engagement.

Table 2: Investigated Structural Modifications and Their Potential Impact on Activity

| Molecular Region | Type of Modification | Potential Impact on Activity |

| Terminal Groups | Replacement of guanidine (B92328) with amidine or other basic groups | Altered charge distribution, hydrogen bonding capacity, and target selectivity |

| Aliphatic Linker | Variation in chain length (e.g., C2 to C6) | Optimization of the distance between cationic centers for improved binding affinity |

| Central Core | Replacement of oxalamide with other rigid or flexible linkers | Modification of molecular conformation and rigidity, influencing binding and pharmacokinetic properties |

Further SAR studies on a focused library of Bis(agmatine)oxalamide analogs are necessary to delineate the precise structural requirements for its biological activities and to guide the design of more potent and selective derivatives.

Biological Context and Functional Investigation

Ecological and Evolutionary Significance of Bis(agmatine)oxalamide in Venom

Bis(agmatine)oxalamide has been identified as a major component in the venom of the primitive hunting spider, Plectreurys tristis, where it is the predominant acylpolyamine, found at a concentration of approximately 8 micrograms per microliter. nih.govresearchgate.net The presence of this compound in a spider considered to be from a more primitive lineage may hold evolutionary significance. The venoms of spiders are complex chemical arsenals that have evolved to serve purposes of both predation and defense, with their composition often reflecting the organism's ecological niche and evolutionary history. nih.govelifesciences.org

The specific function of Bis(agmatine)oxalamide remains unknown, but its high concentration suggests a definitive biological role. nih.gov Unlike many other venom components that have been extensively studied, the ecological driver for the evolution of Bis(agmatine)oxalamide is not clear, particularly as it has not demonstrated direct toxicity to insects in laboratory assays. nih.govresearchgate.net This lack of immediate lethal activity could suggest several evolutionary possibilities. It might represent an ancestral molecular scaffold that, in other spider lineages, evolved into more potent neurotoxins. elifesciences.org Alternatively, its primary role may not be predatory but defensive, or it could be involved in functions not typically measured in standard toxicity screens. Its unique structure, distinct from more common spider toxins, points to a divergent evolutionary path in the chemical strategy of Plectreurys tristis venom. researchgate.net

Comparative Biological Studies with Other Spider Venom Toxins (e.g., Acylpolyamines)

Spider venoms are a rich source of acylpolyamines, which are typically characterized by an aromatic or acyl group linked to a polyamine chain. rsc.orgnih.gov These toxins are renowned for their potent effects on the nervous systems of invertebrates, primarily by acting as antagonists of ionotropic glutamate (B1630785) receptors (iGluRs), leading to paralysis. nih.gov

Bis(agmatine)oxalamide, while technically classified as the predominant acylpolyamine in P. tristis venom, exhibits significant structural and functional differences when compared to the more "classical" acylpolyamines found in the venoms of spiders like those from the Araneidae family. nih.govresearchgate.net The typical acylpolyamine features an aromatic head group, whereas Bis(agmatine)oxalamide is a symmetrical molecule composed of two agmatine (B1664431) units linked by an oxalamide bridge. nih.gov This structural distinction is mirrored in its biological activity; while many acylpolyamines are potent insect neurotoxins, Bis(agmatine)oxalamide has not shown such activity. nih.govresearchgate.netrsc.org

The following table provides a comparative overview:

| Feature | Typical Acylpolyamines (e.g., from Araneidae) | Bis(agmatine)oxalamide (from Plectreurys tristis) |

| General Structure | Aromatic head group linked to a polyamine backbone. rsc.orgnih.gov | Symmetrical structure of two agmatine units linked by an oxalamide group. nih.gov |

| Primary Molecular Target | Ionotropic glutamate receptors (iGluRs), particularly in insects. researchgate.netnih.gov | Unknown. nih.govresearchgate.net |

| Primary Biological Effect | Potent, voltage-dependent antagonism of ion channels, leading to paralysis of prey. nih.gov | No insecticidal or fungicidal activity observed in tested systems. nih.govresearchgate.net |

| Functional Role | Primarily predatory, acting as fast-acting neurotoxins. researchgate.netrsc.org | Unknown; potentially modulatory, synergistic, or defensive. nih.gov |

Assessment of Documented Bioactivity Profiles

Despite being a major component of P. tristis venom, research has found that Bis(agmatine)oxalamide does not possess insecticidal activity in the systems that were examined. nih.govresearchgate.net In assays conducted to determine its potential toxicity, the compound failed to produce a lethal effect on target insects such as houseflies. nih.gov This is a significant negative finding, as it distinguishes it from the vast majority of low-molecular-weight polyamine toxins found in spider venoms, which are typically potent insecticides. researchgate.netnih.gov

In addition to its lack of insecticidal effects, Bis(agmatine)oxalamide has also been evaluated for potential fungicidal properties. These investigations have similarly concluded that the compound does not confer fungicidal activity in the examined systems. nih.govresearchgate.net This further deepens the mystery of its biological role, as antimicrobial and antifungal activities are common among components of various animal venoms.

While the direct toxic functions of Bis(agmatine)oxalamide have not been identified, its structure provides clues for other potential biological roles. nih.gov The molecule is a dimer of agmatine, a known neuromodulator and primary amine that is synthesized in the brain. nih.govnih.gov Agmatine itself has been shown to interact with a wide array of molecular targets within the central nervous system, including the blockade of N-methyl-D-aspartate (NMDA) receptors and other ligand-gated ion channels. nih.govresearchgate.netnih.gov

Given that Bis(agmatine)oxalamide is composed of two agmatine units, it is plausible to hypothesize that it may interact with similar targets. However, its larger and more complex structure could result in different binding affinities or functional outcomes. To date, there is no direct experimental evidence confirming that Bis(agmatine)oxalamide modulates ion channels or participates in neurotransmission. The function of this compound remains unknown, and the potential link to agmatine's known neuromodulatory roles is purely speculative pending further investigation. nih.gov

Hypothesized Roles in Venom Synergy or Modulatory Actions

Given the high concentration of Bis(agmatine)oxalamide in the venom of P. tristis and its apparent lack of direct toxicity, one of the leading hypotheses is that it functions as a synergistic or modulatory agent. nih.govresearchgate.net In complex mixtures like spider venom, not all components are direct toxins; some may enhance the effects of other toxic components.

Bis(agmatine)oxalamide could act as a "spreading factor," altering the local tissue environment upon injection to facilitate the diffusion and access of other, more potent toxins to their target sites. Furthermore, drawing from the known neuromodulatory effects of its constituent, agmatine, it could potentially act on receptors to prime the victim's nervous system, making it more susceptible to the venom's primary neurotoxins. nih.govnih.gov For example, it might modulate ion channel activity in a way that is not lethal on its own but lowers the threshold for other toxins to exert their paralytic or lethal effects. These potential roles are, however, entirely hypothesized and require experimental validation.

Theoretical Studies and Advanced Mechanistic Investigations

Computational Chemistry and Molecular Modeling Approaches Applied to Oxalamide Structures

While specific computational studies on bis(agmatine)oxalamide are not extensively documented, research into the conformational properties of the foundational oxalamide group offers significant understanding. Quantum mechanical studies on simpler molecules, such as N,N'-dimethyloxalamide, have been conducted to elucidate the conformational preferences and the energetics of the isomerization process of the oxalamide group. These studies, often employing methods like the MP2/6-31G(d) level of theory, provide a basis for understanding the structural dynamics of more complex oxalamide-containing molecules.

These foundational quantum mechanical results are crucial for the development of force-field parameters for the oxalamide group. Such parameters are essential for performing molecular mechanics calculations, which can then be applied to larger systems to investigate structural preferences and energy contributions related to isomerization. For instance, investigations into polyoxalamides have utilized these parameters to predict crystal structures and hydrogen bonding patterns. These studies have revealed that the structure of polyoxalamides can differ significantly from conventional polyamides, with the number of methylene (B1212753) groups in the polymer chain influencing the directionality of hydrogen bonding.

The insights gained from these computational approaches on simpler oxalamide structures can be extrapolated to hypothesize the conformational behavior of bis(agmatine)oxalamide. The central oxalamide core likely dictates a degree of rigidity, while the flexible agmatine (B1664431) side chains can adopt various conformations, influencing how the molecule might interact with biological targets.

| Computational Method | Application | Key Findings |

|---|---|---|

| Quantum Mechanics (e.g., MP2/6-31G(d)) | Study of conformational preferences and isomerization of N,N'-dimethyloxalamide. | Provides minimum energy conformations and energetics of the isomerization process. |

| Molecular Mechanics | Development of force-field parameters for the oxalamide group. | Allows for the investigation of larger systems and provides information on energy contributions to isomerization. |

| PCSP Calculations | Investigation of structural preferences of polyoxalamides. | Revealed that the number of methylene groups affects hydrogen bonding directions. |

| Monte Carlo Simulations | Detailed investigation of the crystal structure of certain polyoxalamides. | Provides a deeper understanding of the unique crystal structures compared to conventional polyamides. |

Investigation of Molecular Interactions with Biological Macromolecules

The function of bis(agmatine)oxalamide remains largely unknown. Initial studies have shown that it does not possess insecticidal or fungicidal activity in the systems that were examined. frontiersin.org This lack of broad toxicity suggests a more specific mode of action, or perhaps a role that is not directly lethal in the tested assays.

Many acylpolyamines found in spider and wasp venoms are known to modulate the activity of nicotinic acetylcholine (B1216132) and ionotropic glutamate (B1630785) receptors. nih.gov These receptors are crucial for neurotransmission, and their modulation can lead to paralysis in prey. Given that bis(agmatine)oxalamide is an acylpolyamine, it is plausible that it could interact with these or other neuronal receptors.

The agmatine components of the molecule are of particular interest. Agmatine itself is a known neuromodulator that can interact with a variety of receptors, including glutamatergic ion channels. researchgate.net Molecular docking studies have explored the binding of agmatine to kainate, AMPA, and NMDA receptors. researchgate.netrsc.org While these studies suggest that agmatine can bind to these receptors, the binding energies indicate a relatively weak interaction. researchgate.netrsc.org This suggests that agmatine may act as a modulator rather than a potent blocker. researchgate.netrsc.org

For bis(agmatine)oxalamide, the presence of two agmatine moieties linked by an oxalamide bridge could lead to a variety of interaction modes. It might bind to two sites on a single receptor or bridge two different receptors. However, the larger size and different charge distribution compared to a single agmatine molecule would significantly influence its binding affinity and specificity. To date, there is an absence of published studies directly characterizing the binding of bis(agmatine)oxalamide to any specific protein, ion channel, or receptor. The initial findings of no insecticidal or fungicidal activity represent a key aspect of its characterized biological interactions, highlighting an absence of affinity for the targets responsible for these effects in the tested organisms. frontiersin.org

| Potential Target Class | Rationale | Status of Investigation for Bis(agmatine)oxalamide |

|---|---|---|

| Ionotropic Glutamate Receptors (e.g., NMDA, AMPA, Kainate) | Many acylpolyamines from venom target these receptors. nih.gov Agmatine itself shows some interaction. researchgate.netrsc.org | No direct binding studies have been reported. |

| Nicotinic Acetylcholine Receptors | A known target for some venom acylpolyamines. nih.gov | No direct binding studies have been reported. |

| Other Neuronal Ion Channels and Receptors | The polyamine structure is a common motif for interacting with various neuronal targets. | Unexplored. |

| Fungal and Insecticidal Targets | Screened as a potential biological activity. | No significant activity was observed in the systems examined. frontiersin.org |

Biochemical Pathway Analysis Related to its Biosynthesis or Metabolism within the Venom Gland

The precise biochemical pathway for the biosynthesis of bis(agmatine)oxalamide in the venom gland of Plectreurys tristis has not been elucidated. However, a hypothetical pathway can be constructed based on the known biochemistry of spider venom and the structure of the molecule. Spider venoms are complex chemical arsenals, and the biosynthesis of their components involves a variety of enzymes. nih.gov

The structure of bis(agmatine)oxalamide suggests a convergent synthesis from two primary precursors: agmatine and oxalic acid.

Agmatine Biosynthesis : Agmatine is a biogenic amine produced by the decarboxylation of arginine. researchgate.net The presence of arginine decarboxylase activity in the venom gland would be a prerequisite for the synthesis of agmatine. Polyamines, including agmatine, are known components of spider venoms. nih.gov

Oxalic Acid Source : The origin of the oxalamide core is less clear. Oxalic acid is a simple dicarboxylic acid that could be present in the venom gland through various metabolic pathways.

Enzymatic Coupling : The final and most critical step would be the enzymatic coupling of two agmatine molecules with an activated form of oxalic acid (such as oxalyl-CoA) to form the two amide bonds. This reaction would likely be catalyzed by a specific N-acetyltransferase or a similar enzyme capable of forming amide linkages. Transcriptomic and proteomic analyses of spider venom glands have revealed the presence of a wide array of enzymes, including transferases, that could potentially be involved in such a synthesis.

This proposed pathway is speculative and awaits experimental verification. The identification and characterization of the specific enzymes responsible for the synthesis of bis(agmatine)oxalamide would be a significant step forward in understanding the biochemistry of this unique venom component.

| Step | Precursor(s) | Putative Enzyme | Product |

|---|---|---|---|

| 1 | L-Arginine | Arginine Decarboxylase | Agmatine |

| 2 | Metabolic Precursors | Various metabolic enzymes | Oxalic Acid |

| 3 | 2x Agmatine + Activated Oxalic Acid | Putative Oxalamide Synthetase / N-acetyltransferase | Bis(agmatine)oxalamide |

Emerging Research Directions and Future Perspectives

Integration with "-Omics" Technologies (e.g., Venomics, Proteomics, Transcriptomics) for Comprehensive Venom Analysis and its Application to Bis(agmatine)oxalamide Context

The study of venom, a complex mixture of proteins, peptides, and small organic molecules, has been revolutionized by the advent of high-throughput "-omics" technologies. mdpi.comnih.govresearchgate.net Venomics, an integrative field, combines transcriptomics (the study of all RNA molecules) and proteomics (the study of all proteins) to create a comprehensive profile of a venom's components. mdpi.comnih.gov This approach allows researchers to move beyond studying individual toxins to analyzing the entire venom cocktail, providing insights into its evolution, function, and the synergistic interactions between its components. researchgate.netresearchgate.net

Transcriptomic analysis of venom glands reveals the genetic blueprint for all potential toxins, while proteomics identifies the actual proteins and peptides present in the secreted venom. mdpi.com The integration of these two techniques is powerful; transcriptomics can provide the full amino acid sequence for proteins that proteomics may only partially identify, and proteomics confirms which of the potential toxins encoded in the transcriptome are actually expressed and present in the venom. mdpi.com

In the context of Bis(agmatine)oxalamide, these technologies are crucial. This unique acylpolyamine was identified in the venom of the primitive hunting spider, Plectreurys tristis. nih.govnih.gov A combined transcriptomic and proteomic analysis of the P. tristis venome has provided a detailed catalog of its components. nih.gov While Bis(agmatine)oxalamide itself is a small molecule not directly coded by a gene, the "-omics" approach provides a complete picture of the biochemical environment in which it exists. This allows researchers to:

Identify the enzymes and proteins present in the venom alongside Bis(agmatine)oxalamide, offering clues about its potential synergistic partners or biological pathways.

Compare the venome of P. tristis with that of other spiders, highlighting the unique presence of Bis(agmatine)oxalamide and prompting investigation into its specific evolutionary advantage. nih.gov

The table below illustrates how "-omics" technologies contribute to the analysis of venom containing Bis(agmatine)oxalamide.

| Technology | Application in Venom Analysis | Relevance to Bis(agmatine)oxalamide |

| Transcriptomics | Identifies all potential toxin-encoding genes in the venom gland. mdpi.com | Provides the genetic context of the venom, identifying potential enzymes involved in the biosynthesis of precursors like agmatine (B1664431). |

| Proteomics | Identifies and quantifies the proteins and peptides present in the venom. mdpi.comresearchgate.net | Confirms the protein-based components of the P. tristis venom, allowing for the study of potential interactions with Bis(agmatine)oxalamide. nih.gov |

| Venomics (Integrated) | Creates a comprehensive catalog of all venom components (genes and proteins). mdpi.comnih.gov | Provides a complete biochemical profile of the venom where Bis(agmatine)oxalamide is a major, yet functionally unknown, component. nih.gov |

Methodological Advancements in Low-Molecular-Mass Toxin Discovery and Characterization

The discovery and structural elucidation of low-molecular-mass toxins like Bis(agmatine)oxalamide have historically been challenging due to their small size, low abundance in some venoms, and structural complexity. researchgate.net However, recent technological advancements, particularly in spectroscopy and spectrometry, have significantly improved the ability to identify and characterize these molecules. researchgate.netmdpi.com

Key methodological advancements include:

High-Performance Liquid Chromatography (HPLC): Modern HPLC techniques allow for the high-resolution separation of complex venom mixtures, enabling the isolation of individual small molecules from the protein-rich matrix. The initial identification of Bis(agmatine)oxalamide in P. tristis venom utilized HPLC for purification. nih.govnih.gov

Mass Spectrometry (MS): This has become an indispensable tool in toxinology. mdpi.com Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS), used in the original study of Bis(agmatine)oxalamide, and more recent methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) provide precise molecular weight measurements. nih.gov Tandem mass spectrometry (MS/MS) further allows for the fragmentation of molecules, yielding structural information crucial for identification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise three-dimensional structure of organic molecules. It was instrumental in confirming the novel structure of N,N'-bis(4-guanidinobutyl)oxalamide. nih.gov

These advanced analytical methods have allowed for the identification of at least six distinct families of low-molecular-mass toxins in spider venoms, including acylpolyamines, nucleoside analogs, and bis(agmatine)oxalamide. researchgate.net The integration of these techniques provides a robust workflow for discovering and characterizing novel small-molecule toxins from previously unexplored venom sources.

Unexplored Research Avenues and Gaps in Understanding the Biological Role of Bis(agmatine)oxalamide

Despite its identification as a major component of the Plectreurys tristis venom, the biological function of Bis(agmatine)oxalamide remains unknown. nih.govresearchgate.net Initial studies found that the compound did not possess insecticidal or fungicidal activity in the specific systems that were tested. nih.govnih.gov This lack of a defined role presents a significant knowledge gap and points toward several unexplored research avenues.

Key Research Gaps:

True Biological Target: The primary molecular target of Bis(agmatine)oxalamide in prey or potential predators is completely unknown. Its structure, featuring two guanidinium (B1211019) groups similar to agmatine, suggests a potential interaction with receptors or ion channels, but this has not been investigated.

Synergistic Activity: The compound may not be highly active on its own but could act synergistically to enhance the potency of the peptide neurotoxins (plectoxins) found in the same venom. nih.gov Research is needed to test the activity of the whole venom against that of its fractions with and without Bis(agmatine)oxalamide.

Defensive vs. Predatory Role: While many venom components are used for prey capture, some serve defensive purposes. The function of Bis(agmatine)oxalamide could be to induce pain or act as a deterrent to predators rather than contributing to prey paralysis.

Biosynthetic Pathway: The enzymatic pathway responsible for synthesizing Bis(agmatine)oxalamide from its precursors (likely agmatine and oxalic acid) within the venom gland has not been elucidated.

Future research should focus on targeted pharmacological assays using a wide range of ion channels, receptors, and enzymes to screen for biological activity. Furthermore, in vivo studies examining its effects on the nervous systems of relevant prey and predator species could provide critical insights into its ecological role. Elucidating the function of this unique molecule would not only solve a long-standing mystery in toxinology but could also reveal novel pharmacological tools or lead compounds.

Q & A

Basic Question: What are the primary synthetic pathways for bis(agmatine)oxalamide, and how can researchers validate its structural purity?

Methodological Answer:

Bis(agmatine)oxalamide is typically synthesized via condensation reactions between oxalamide derivatives and agmatine under controlled pH and temperature conditions. Key validation steps include:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm hydrogen bonding patterns and molecular symmetry, as demonstrated in oxalamide-based hydrogen-bonded networks .

- High-performance liquid chromatography (HPLC) to assess purity, with retention times compared to known standards.

- Elemental analysis to verify stoichiometric ratios of carbon, hydrogen, and nitrogen.

For novel compounds, X-ray crystallography is critical to resolve structural ambiguities .

Basic Question: Which analytical techniques are most reliable for characterizing the supramolecular interactions of bis(agmatine)oxalamide in solid-state studies?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Essential for resolving hydrogen-bonding motifs and layer structures, as oxalamide derivatives form persistent 2D β-networks .

- Fourier-transform infrared spectroscopy (FTIR): Identifies N-H and C=O stretching frequencies to confirm hydrogen bonding.

- Thermogravimetric analysis (TGA): Evaluates thermal stability and decomposition pathways linked to intermolecular interactions.

Supplemental data, such as Hirshfeld surface analysis, can further quantify interaction types .

Advanced Question: How should researchers address contradictory data in studies comparing bis(agmatine)oxalamide’s hydrogen-bonding reliability with urea-based analogs?

Methodological Answer:

Contradictions often arise from molecular symmetry differences. For example, urea-based designs with 2-fold symmetry show higher reliability than asymmetric variants, whereas oxalamides with inversion centers maintain consistency . To resolve discrepancies:

Replicate experiments under identical conditions (e.g., solvent, temperature).

Compare crystallographic data to identify competing hydrogen-bond patterns.

Use computational modeling (DFT or MD) to simulate thermodynamic stability of competing networks.

Document methodological variables (e.g., crystallization kinetics) in supplementary materials to enable cross-study validation .

Advanced Question: What experimental designs are optimal for studying bis(agmatine)oxalamide’s role in catalytic C-N cross-coupling reactions?

Methodological Answer:

- Factorial design: Vary parameters like catalyst loading, solvent polarity, and temperature to identify optimal reaction conditions .

- Kinetic studies: Monitor reaction progress via in-situ NMR or GC-MS to derive rate constants and propose mechanisms.

- Control experiments: Compare yields with/without oxalamide ligands to isolate their effect on copper catalyst activity .

Include reproducibility checks using alternative substrates (e.g., aryl halides) to assess generality .

Advanced Question: How can researchers integrate theoretical frameworks (e.g., molecular symmetry) into the design of bis(agmatine)oxalamide-based materials?

Methodological Answer:

- Symmetry analysis: Use group theory to predict hydrogen-bonding patterns and crystal packing. For oxalamides, inversion centers favor layered β-networks, while asymmetric substituents introduce competing interactions .

- Conceptual density functional theory (CDFT): Calculate electrostatic potential maps to guide functional group modifications for targeted properties (e.g., CO₂ adsorption in MOFs) .

Link findings to broader theories of supramolecular chemistry in the discussion section to contextualize innovation .

Advanced Question: What statistical methods are appropriate for analyzing variability in bis(agmatine)oxalamide’s CO₂ adsorption capacity across repeated trials?

Methodological Answer:

- Analysis of variance (ANOVA): Test for significant differences between batches or synthesis conditions.

- Principal component analysis (PCA): Identify variables (e.g., pore size, ligand geometry) most correlated with adsorption efficiency.

- Error propagation analysis: Quantify uncertainty in adsorption isotherm measurements due to instrumental noise .

Report confidence intervals and effect sizes to enhance reproducibility claims .

Advanced Question: How can researchers ensure reproducibility when replicating bis(agmatine)oxalamide’s synthesis and characterization protocols?

Methodological Answer:

- Detailed supplementary materials: Provide step-by-step protocols, including exact reagent grades, stirring rates, and purification methods .

- Interlaboratory validation: Collaborate with independent labs to cross-verify crystallographic data and spectroscopic profiles.

- Open-data repositories: Share raw NMR, XRD, and HPLC files in formats compatible with community-standard software (e.g., CIF for XRD) .

Advanced Question: What interdisciplinary approaches are critical for advancing bis(agmatine)oxalamide’s applications in bioinspired materials?

Methodological Answer:

- Biomimetic design: Study natural chloride channels (e.g., cholyl-based systems) to inform oxalamide functionalization strategies for selective ion transport .

- Hybrid experimental-computational workflows: Combine MD simulations with Langmuir-Blodgett techniques to engineer monolayer assemblies.

- Collaborative peer review: Engage experts in crystallography, organic chemistry, and materials science to critique mechanistic hypotheses .

Advanced Question: How should researchers address anomalies in bis(agmatine)oxalamide’s hydrogen-bonding behavior under non-ambient conditions?

Methodological Answer:

- Variable-temperature XRD: Capture structural dynamics during heating/cooling cycles to detect phase transitions.

- High-pressure studies: Use diamond anvil cells to probe pressure-induced bonding rearrangements.

- In-situ spectroscopy: Monitor real-time FTIR or Raman shifts during environmental stress tests .

Advanced Question: What strategies can mitigate bias in predictive models for bis(agmatine)oxalamide’s supramolecular assembly?

Methodological Answer:

- Diverse training datasets: Include crystallographic data from both symmetric and asymmetric oxalamide derivatives.

- Blind prediction challenges: Validate models against unpublished experimental results to avoid overfitting.

- Uncertainty quantification: Use Bayesian statistics to assign probabilities to predicted packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.